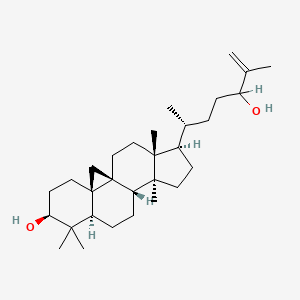

Cycloart-25-ene-3,24-diol

Overview

Description

Cycloart-25-ene-3,24-diol is a natural plant triterpene compound that is widely found in various plants such as Scutellaria baicalensis, Cinnamomum cassia, and Bombax ceiba . It may be an anti-tumor promoter, exhibiting inhibitory effects on both Epstein-Barr virus early antigen (EBV-EA) and (+/-)- (E)-methtyl-2- [ (E)-hydroxyimino]-5-nitro-6-methoxy-3- hexemide (NOR 1) activation .

Synthesis Analysis

Cycloart-25-ene-3β,24-diol can be obtained by extraction from plants or by artificial synthesis . When extracted from plants, methods such as solvent extraction or ultrasonic extraction are typically used . Artificial synthesis methods include chemical synthesis and enzymatic synthesis .Molecular Structure Analysis

The chemical formula of Cycloart-25-ene-3β,24-diol is C30H48O2, and its molecular weight is 440.7 g/mol . It has a unique molecular structure . The InChI string representation of its structure isInChI=1S/C30H50O2/c1- 19 (2) 22 (31) 9- 8- 20 (3) 21- 12- 14- 28 (7) 24- 11- 10- 23- 26 (4,5) 25 (32) 13- 15- 29 (23) 18- 30 (24,29) 17- 16- 27 (21,28) 6/h20- 25,31- 32H,1,8- 18H2,2- 7H3 . Chemical Reactions Analysis

There are scattered scientific reports about the anticancer activities of these constituents . Cycloart-25-en-3-one (53) and 26,27-dinor-3β-hydroxy cycloartan-25-al (50) showed the highest cytotoxic activities with IC50 values of 0.18 μM and 0.60 μM, respectively, when compared to an IC50 value of 0.20 μM for doxorubicin .Physical And Chemical Properties Analysis

Cycloart-25-ene-3β,24-diol is a white crystalline solid with a unique molecular structure . Its chemical formula is C30H48O2, and its molecular weight is 440.7 g/mol .Scientific Research Applications

Chemical Properties

Cycloart-25-ene-3,24-diol (CHEBI:181818) is a triterpenoid . It has a molecular formula of C30H50O2 and an average mass of 442.728 . The structure of this compound was elucidated via combinational analysis of HR-MS and NMR spectroscopic techniques .

Source and Extraction

Cycloart-25-ene-3,24-diol was isolated from the aerial part of Daphne pedunculata . Daphne pedunculata is an evergreen and erect shrub growing in sparse forests at altitudes of 380 meters, mainly distributed in the southeast of Yunnan Province in China .

Phytochemicals

Daphne pedunculata, the plant from which Cycloart-25-ene-3,24-diol is extracted, is known to contain a variety of valuable phytochemicals such as coumarins, flavonoids, terpenoids, lignans, steroids, and more than 350 secondary metabolites .

Biological Activities

The genus Daphne, which includes Daphne pedunculata, has a wide range of biological activities, including antihuman immunodeficiency virus (HIV), antitumor, antibacterial, anti-inflammatory, antioxidant, cytotoxic, neuromodulation, and immune regulation effects .

Anti-Tumor Promoter

Cycloart-25-ene-3,24-diol may be an anti-tumor promoter . It exhibits inhibitory effects on both Epstein-Barr virus early antigen (EBV-EA) and (+/-)- (E)-methtyl-2- [ (E)-hydroxyimino]-5-nitro-6-methoxy-3- hexemide (NOR 1) activation .

Mechanism of Action

Target of Action

Cycloart-25-ene-3,24-diol is a natural triterpene . It has been found to exhibit inhibitory effects on both Epstein-Barr virus early antigen (EBV-EA) and (+/-)- (E)-methyl-2- [(E)-hydroxyimino]-5-nitro-6-methoxy-3- hexemide (NOR 1) activation . These targets play a significant role in the proliferation of certain types of cancer cells.

Mode of Action

The compound interacts with its targets (EBV-EA and NOR 1) and inhibits their activation . This inhibition can lead to a decrease in the proliferation of cancer cells, thereby exhibiting its anti-tumor properties.

Result of Action

The molecular and cellular effects of Cycloart-25-ene-3,24-diol’s action primarily involve the inhibition of EBV-EA and NOR 1 activation . This inhibition can lead to a decrease in the proliferation of cancer cells, demonstrating the compound’s potential anti-tumor effects.

Future Directions

Cycloart-25-ene-3β,24-diol has various biological and pharmacological activities, so it has a wide range of applications in the fields of medicine and cosmetics . It is used as a raw material for drugs such as anti-inflammatory, antibacterial, anti-tumor, antioxidant, and immunomodulatory agents . In addition, it is also used in skincare products, hair care products, and cosmetics, with moisturizing, anti-wrinkle, and skincare effects .

properties

IUPAC Name |

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-5-hydroxy-6-methylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-19(2)22(31)9-8-20(3)21-12-14-28(7)24-11-10-23-26(4,5)25(32)13-15-29(23)18-30(24,29)17-16-27(21,28)6/h20-25,31-32H,1,8-18H2,2-7H3/t20-,21-,22?,23+,24+,25+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGLNDDJLDJDBG-GSYFYXRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(=C)C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(C(=C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cycloart-25-ene-3,24-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure-activity relationship observed among the tested cycloartanes and their inhibitory activity against MRCKα/β kinases?

A2: The research tested six cycloartanes and found varying degrees of inhibitory activity against MRCKα/β kinases []. This suggests that specific structural features within the cycloartane scaffold influence their interaction with these kinases. For instance, Cycloart-23-ene-3,25-diol exhibited the most promising activity, highlighting the potential importance of the double bond at the 23rd position and the hydroxyl group at the 25th position for potent inhibition []. Further studies are needed to fully elucidate the structure-activity relationship and optimize the structure for enhanced activity and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 3-methoxy-4-methylbenzoate](/img/no-structure.png)